Product packaging for 5-Fluoro-2-methoxyaniline(Cat. No.:CAS No. 1978-39-8)

5-Fluoro-2-methoxyaniline

Cat. No.: B161714
CAS No.: 1978-39-8
M. Wt: 141.14 g/mol
InChI Key: VYZUBHRSGQAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemistry

Fluorinated aniline derivatives are a class of organic compounds that have garnered considerable attention in contemporary chemistry. The introduction of fluorine atoms into the aniline scaffold can dramatically alter the molecule's physicochemical properties. This includes modifications to basicity, lipophilicity, metabolic stability, and binding interactions with biological targets. alfa-chemistry.com The strong carbon-fluorine bond enhances thermal and chemical stability, a feature highly sought after in various applications. researchgate.net

The presence of fluorine can lead to enhanced biological activity and, in some cases, novel modes of action. evitachem.com For instance, fluorinated compounds have demonstrated improved efficacy in pharmaceuticals and agrochemicals. researchgate.netnih.gov The unique electronic properties conferred by fluorine can also be harnessed in materials science to develop polymers and other materials with specialized characteristics.

Overview of 5-Fluoro-2-methoxyaniline as a Strategic Building Block

This compound, also known as 2-Amino-4-fluoroanisole, is a versatile chemical intermediate. chemimpex.comsigmaaldrich.com Its structure, featuring a fluorine atom and a methoxy (B1213986) group on the aniline ring, makes it an ideal candidate for a variety of synthetic applications. chemimpex.com These functional groups enhance its reactivity and solubility, facilitating its use in the construction of complex molecules. chemimpex.com The stability and compatibility of this compound with diverse reaction conditions make it a valuable asset in both laboratory and industrial settings. chemimpex.com

Physicochemical Properties of this compound
PropertyValueSource
CAS Number1978-39-8 chemimpex.comsigmaaldrich.com
Molecular FormulaC₇H₈FNO chemimpex.comsigmaaldrich.com
Molecular Weight141.14 g/mol chemimpex.comsigmaaldrich.com
AppearanceDark brown liquid chemimpex.com
Boiling Point78-82 °C / 5mm Hg chemimpex.com
Density1.1981 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.5438 sigmaaldrich.com

In the realm of pharmaceutical development, this compound serves as a key intermediate in the synthesis of a range of therapeutic agents. chemimpex.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates to their target proteins. This often translates to improved potency and a better pharmacological profile. The compound is particularly noted for its use in the development of anti-cancer agents, where fluorinated molecules have shown significant promise. chemimpex.com Its unique substitution pattern allows medicinal chemists to explore novel chemical space in the design of new drugs. chemimpex.com

The agrochemical industry also benefits from the application of this compound. It is utilized in the formulation of modern herbicides and fungicides. chemimpex.com The incorporation of fluorine can lead to agrochemicals with higher efficacy and better selectivity, which is crucial for maximizing crop protection while minimizing environmental impact. nih.govchemimpex.com As a building block, it enables the synthesis of complex active ingredients for crop protection products. chemimpex.comangenechemical.com

The utility of this compound extends to the field of advanced materials science. chemimpex.com It is employed in the production of specialty polymers and resins. chemimpex.com The fluorine content can impart desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials. chemimpex.com These characteristics are highly valued in applications demanding high-performance materials. For instance, fluorinated anilines are being investigated for their potential in developing conductive polymers with improved electrical properties.

Scope and Objectives of Research on this compound

Current research on this compound is focused on several key areas. A primary objective is the development of more efficient and sustainable synthetic routes to the compound itself and its derivatives. This includes exploring novel catalytic systems and reaction conditions.

Another major focus is the expansion of its application in medicinal chemistry. Researchers are actively investigating its use as a scaffold for the synthesis of new classes of therapeutic agents targeting a wide range of diseases. This involves detailed studies of structure-activity relationships to optimize the biological activity of its derivatives.

In materials science, the objective is to further explore the potential of this compound in creating novel polymers and functional materials. This includes investigating the impact of its unique substitution pattern on the properties of these materials and identifying new applications for them. The overarching goal is to fully leverage the unique chemical properties of this versatile building block to drive innovation across multiple scientific and industrial sectors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B161714 5-Fluoro-2-methoxyaniline CAS No. 1978-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUBHRSGQAROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278853
Record name 5-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-39-8
Record name 1978-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization for 5 Fluoro 2 Methoxyaniline

Established Synthetic Routes to 5-Fluoro-2-methoxyaniline and its Precursors

Several synthetic pathways have been established for the preparation of this compound, each with its own advantages and limitations. These routes primarily include nitration-reduction pathways, halogenation-based approaches, and Ullmann-type coupling reactions.

Nitration-Reduction Pathways

Nitration-reduction pathways are a common and well-established method for the synthesis of this compound. These routes typically involve the nitration of a substituted benzene (B151609) precursor, followed by the reduction of the nitro group to an amine.

One prominent example starts with 4-fluoroanisole (B119533). The nitration of 4-fluoroanisole yields 4-fluoro-1-methoxy-2-nitrobenzene. This intermediate is then subjected to a reduction step to afford the final product, this compound. The optimization of this process often focuses on the regioselectivity of the nitration and the efficiency of the reduction. Continuous flow reactors have been explored for the nitration of similar compounds to enhance safety and control over reaction parameters. nih.gov

A detailed synthetic procedure has been outlined starting from 2,4-difluoro-1-nitrobenzene. wisc.edu This precursor is first reacted with a methoxide (B1231860) source, such as sodium methoxide, to selectively replace one of the fluorine atoms with a methoxy (B1213986) group, yielding 4-fluoro-2-methoxy-1-nitrobenzene. This step is a crucial nucleophilic aromatic substitution. The subsequent reduction of the nitro group is a critical step. Various reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common and efficient method. wisc.edu The process parameters for this reduction, such as hydrogen pressure, temperature, and catalyst loading, are optimized to achieve high yield and purity of the final product.

PrecursorReagentsIntermediateReducing AgentFinal Product
4-FluoroanisoleNitrating Agent (e.g., HNO₃/H₂SO₄)4-Fluoro-1-methoxy-2-nitrobenzenee.g., H₂, Pd/CThis compound
2,4-Difluoro-1-nitrobenzeneMethoxide Source (e.g., NaOCH₃)4-Fluoro-2-methoxy-1-nitrobenzenee.g., Raney Ni, H₂This compound

Halogenation-Based Approaches

Halogenation-based approaches offer an alternative route to this compound. These methods typically involve the introduction of a halogen atom onto a 2-methoxyaniline (o-anisidine) backbone, which can then be converted to the desired fluoro-substituted compound.

One potential strategy involves the direct halogenation of 2-methoxyaniline. For instance, regioselective bromination of anilines can be achieved under mild conditions using copper(II) bromide in ionic liquids. beilstein-journals.org This would yield a bromo-substituted 2-methoxyaniline. Subsequent nucleophilic fluorination, potentially using a fluoride (B91410) source like potassium fluoride, could then be employed to introduce the fluorine atom at the desired position. The challenge in this approach lies in achieving high regioselectivity during the initial halogenation step.

Another halogenation-based strategy is the Sandmeyer reaction. beilstein-journals.orgchemicalbook.comnih.govbeilstein-journals.org This reaction allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate. Starting from an appropriately substituted aminomethoxybenzene, diazotization followed by treatment with a fluoride source in the presence of a copper catalyst could theoretically yield this compound. The success of this route would depend on the stability of the diazonium salt and the efficiency of the subsequent fluorination step.

Starting MaterialKey ReactionIntermediateFinal Product
2-MethoxyanilineRegioselective HalogenationHalo-2-methoxyanilineThis compound
Substituted AminomethoxybenzeneSandmeyer ReactionDiazonium SaltThis compound

Ullmann-type Coupling and Related Strategies

Ullmann-type coupling reactions provide a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds, and can be adapted for the synthesis of this compound. researchgate.net These copper-catalyzed reactions typically involve the coupling of an aryl halide with an amine or an alcohol.

A relevant example is the synthesis of the isomeric 2-fluoro-4-methoxyaniline, which has been achieved through an Ullmann condensation. This suggests that a similar strategy could be employed for the synthesis of this compound. For instance, the coupling of a suitably substituted halofluoroaromatic compound with an ammonia (B1221849) equivalent or a protected amine in the presence of a copper catalyst could be a viable route. The efficiency of Ullmann-type reactions has been significantly improved through the development of new ligand systems and reaction conditions that allow for lower reaction temperatures and broader substrate scope.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a modern and versatile alternative to the classical Ullmann condensation for the formation of C-N bonds. This reaction could potentially be used to synthesize this compound by coupling a halo-substituted fluoroanisole with an amine source.

Aryl HalideCoupling PartnerCatalyst SystemProduct
e.g., 2-Bromo-4-fluoroanisoleAmmonia or Amine EquivalentCopper-basedThis compound
e.g., 2-Bromo-4-fluoroanisoleAmine SourcePalladium-basedThis compound

Advancements in Synthesis of this compound Derivatives

Recent research has focused not only on optimizing the synthesis of this compound itself but also on developing efficient methods for the preparation of its derivatives. These advancements are crucial for accessing a wider range of functionalized molecules for various applications.

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is of great importance for creating diverse molecular libraries. Regioselective functionalization techniques, such as directed ortho-metalation, offer precise control over the position of substitution.

Directed ortho-metalation (DoM) utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. beilstein-journals.orgchemicalbook.com The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents. For this compound, the methoxy and amino groups can both act as directing groups, potentially allowing for selective functionalization at the positions ortho to them. The choice of the directing group and the reaction conditions can influence the regioselectivity of the metalation.

Regioselective halogenation also serves as a powerful tool for introducing functional handles. For example, the previously mentioned copper-catalyzed bromination of anilines demonstrates high para-selectivity. beilstein-journals.org Similar strategies could be adapted for the selective halogenation of this compound, providing precursors for further diversification through cross-coupling reactions.

TechniqueDirecting GroupReagentsFunctionalization Position
Directed ortho-MetalationMethoxy/AminoOrganolithium, ElectrophileOrtho to directing group
Regioselective HalogenationAminoCopper HalidePara to amino group

Catalytic Synthesis Approaches

Modern catalytic methods have revolutionized the synthesis of complex aromatic compounds, and these approaches are increasingly being applied to the synthesis of this compound derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated derivative of this compound, these reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. The development of advanced ligand systems has significantly expanded the scope and efficiency of these transformations.

Rhodium-catalyzed C-H activation is another powerful strategy for the direct functionalization of aromatic rings. nih.govrsc.org These reactions can proceed with high regioselectivity, often guided by a directing group. The application of rhodium catalysis to this compound could enable the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach.

Catalytic ReactionCatalystReactantsBond Formed
Suzuki CouplingPalladiumHalo-derivative, Boronic acidC-C (Aryl-Aryl)
Heck CouplingPalladiumHalo-derivative, AlkeneC-C (Aryl-Vinyl)
Sonogashira CouplingPalladium/CopperHalo-derivative, AlkyneC-C (Aryl-Alkynyl)
C-H ActivationRhodiumThis compound, Coupling partnerC-C or C-Heteroatom
Palladium-Catalyzed Reactions and Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Although specific literature detailing the direct synthesis of this compound via these methods is not prevalent, the principles of well-established reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are highly applicable for its synthesis and derivatization.

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This reaction couples an aryl halide or pseudohalide (e.g., triflate) with an amine in the presence of a palladium catalyst and a base. libretexts.org A plausible synthetic route to this compound could involve the coupling of an ammonia equivalent with an appropriately substituted aryl halide, such as 2-bromo-4-fluoroanisole. The reaction's utility lies in its broad substrate scope and tolerance for various functional groups, which has led to its widespread use in the industrial preparation of pharmaceuticals. wikipedia.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a premier method for creating carbon-carbon (C–C) bonds by reacting an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org This reaction could be employed to synthesize derivatives of this compound. For instance, 5-fluoro-2-methoxyphenylboronic acid could be coupled with various aryl or vinyl halides to introduce diverse substituents onto the aromatic ring. The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond. wikipedia.org The mild reaction conditions and the low toxicity of the boron reagents make the Suzuki coupling particularly attractive. rsc.org

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameBond FormedKey ReactantsTypical Catalyst System
Buchwald-Hartwig Amination C–NAryl Halide/Triflate + AminePd(0) or Pd(II) precursor, Phosphine Ligand, Base (e.g., NaOtBu)
Suzuki-Miyaura Coupling C–CAryl Halide/Triflate + Boronic Acid/EsterPd(0) or Pd(II) precursor, Phosphine Ligand, Base (e.g., K2CO3)
Other Transition Metal Catalysis in Derivative Synthesis

Beyond palladium, other transition metals, particularly copper, are instrumental in synthesizing derivatives of fluorinated anilines. The Ullmann condensation or Ullmann-type reactions, which traditionally use copper, are classic methods for forming carbon-oxygen (C–O) and carbon-nitrogen (C–N) bonds. thermofisher.combyjus.com

A notable application of this chemistry is seen in the synthesis of a close isomer, 2-fluoro-4-methoxyaniline, via an Ullmann methoxylation. orgsyn.orgresearchgate.net In this procedure, an aniline (B41778) starting material (2-fluoro-4-iodoaniline) is first protected, as the unprotected aniline fails to couple under standard conditions. orgsyn.org The protected intermediate is then subjected to a copper(I)-catalyzed reaction with sodium methoxide to replace the iodine atom with a methoxy group. orgsyn.org This highlights a powerful strategy where copper catalysis facilitates the formation of the crucial aryl ether linkage present in the methoxyaniline structure. The reaction typically requires elevated temperatures, although modern advancements with specialized ligands can enable milder conditions. researchgate.net

Copper catalysis is also employed in the synthesis of various other derivatives. For example, copper-catalyzed methods have been developed for the difluoromethylation of terminal alkynes, providing access to a wide range of structurally diverse CF2H alkynes that can be valuable synthons. nsf.gov Additionally, copper catalysts can facilitate cyclization reactions to build more complex heterocyclic structures starting from aniline derivatives. rsc.org

Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. ijirt.org For the production of this compound and its derivatives, key green methodologies include the use of flow chemistry for safer and more efficient processes, and the exploration of alternative reaction media like ionic liquids or solvent-free conditions.

Flow Chemistry Optimization and Scale-Up

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for hazardous reactions like nitration, and streamlined scalability. researchgate.net

A practical example of these principles is demonstrated in the continuous flow synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key derivative of the closely related isomer 4-fluoro-2-methoxyaniline (B49241). researchgate.net The process involves two sequential steps: acetylation of the amine followed by nitration. Researchers optimized the nitration step by evaluating the influence of residence time and temperature on product yield. It was found that increasing the reaction temperature could drastically shorten the required residence time while maintaining a high yield, thereby improving the space-time yield. researchgate.net

Table 2: Optimization of a Continuous Flow Nitration Reaction
EntryResidence Time (s)Temperature (°C)Yield (%)
11202595
2602592
36060>99
4306097
53080>99

Data adapted from a study on the nitration of a closely related acetylated fluoro-methoxyaniline isomer. researchgate.net

This optimized laboratory-scale process was then successfully scaled up to a pilot plant. The scale-up was achieved by "sizing-up"—using a microreactor platform with larger internal dimensions—and increasing the flow rates. This strategy allowed the throughput to be increased from 25 mmol/h to 2 mol/h (0.46 kg/h ) while maintaining a high isolated yield of 83%, demonstrating the excellent scalability of continuous flow processes. researchgate.net

Solvent-Free and Ionic Liquid Mediated Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. This can be achieved through solvent-free reactions or by replacing traditional solvents with more benign alternatives like ionic liquids.

Solvent-free nitration has emerged as a promising technique, avoiding the need for large quantities of corrosive acids (like sulfuric acid) and organic solvents. ijirt.org Studies on the nitration of anisole, a related compound, have shown that the reaction can be effectively carried out using a nitrating species like propionyl nitrate (B79036) generated in situ from propionic anhydride (B1165640) and nitric acid, without any additional solvent. dtic.mil This approach significantly reduces waste and simplifies product work-up. Other methods employ solid acid catalysts, which are reusable and operationally simple, to facilitate nitration under solvent-free conditions at moderate temperatures. ijirt.org

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and tunable solvating properties. rsc.orgauctoresonline.org In the context of aniline chemistry, ILs have been shown to be effective media for N-alkylation reactions to produce N-monoalkyl-substituted aniline derivatives. rsc.org They can also act as catalysts; for example, Brønsted acidic ionic liquids have been used to catalyze aza-Friedel–Crafts reactions in aqueous media for the synthesis of primary aniline-based indolylmethanes, demonstrating a metal-free, sustainable methodology. nih.gov

Process Optimization and Scale-Up Strategies

Moving a chemical synthesis from the laboratory bench to industrial production requires rigorous process optimization and robust scale-up strategies. Key considerations include reaction kinetics, safety, and economic viability.

Kinetic Studies in Large-Scale Synthesis

Understanding reaction kinetics is crucial for optimizing and controlling a chemical process on a large scale. Kinetic studies inform decisions about reaction temperature, pressure, concentrations, and residence time to maximize yield and throughput while minimizing side-product formation.

In the synthesis of derivatives of fluorinated methoxyanilines, nitration is a critical but hazardous step. A study on the nitration of acetyl-protected 4-fluoro-2-methoxyaniline investigated a predominantly kinetically controlled reaction regime using an acetic acid/aqueous nitric acid mixture. researchgate.net By performing the reaction at an elevated temperature (80 °C) in a microwave reactor, the desired product was formed in 94% yield in just 15 minutes. This demonstrates that under kinetic control, increasing the temperature can significantly accelerate the reaction rate. researchgate.net This understanding is vital for large-scale synthesis, especially in continuous flow, where precise control over temperature and residence time allows the process to be run safely and efficiently at high throughput, capitalizing on favorable kinetics to reduce reactor volume and increase space-time yield. researchgate.net

Mitigation of Side Reactions and Impurity Formation

The catalytic reduction of nitroarenes, while a powerful synthetic tool, can be accompanied by the formation of various side products and impurities. In the synthesis of this compound from 4-fluoro-2-methoxy-1-nitrobenzene, several potential side reactions must be carefully managed to ensure the high purity of the final product.

One of the primary challenges is the formation of intermediates that can arise from the incomplete reduction of the nitro group. These can include the corresponding nitrosobenzene , N-phenylhydroxylamine , and azoxybenzene derivatives. The presence of these impurities not only reduces the yield of the desired aniline but can also complicate the purification process. The formation of these intermediates is often influenced by the catalyst, solvent, and reaction conditions.

Another significant side reaction to consider is dehalogenation , where the fluorine atom is cleaved from the aromatic ring. This would result in the formation of 2-methoxyaniline, a significant impurity that can be difficult to separate from the desired product due to their similar physical properties. The risk of dehalogenation is particularly relevant when using certain catalysts, such as palladium on carbon (Pd/C), and can be exacerbated by harsh reaction conditions.

Furthermore, impurities can also arise from the starting materials or from reactions involving the solvent. For instance, if the starting 4-fluoro-2-methoxy-1-nitrobenzene is not of high purity, these impurities may be carried through the synthesis or lead to the formation of additional byproducts.

To mitigate these side reactions and minimize impurity formation, several strategies can be employed:

Catalyst Selection: The choice of catalyst is crucial. While Pd/C is a common hydrogenation catalyst, others like Raney Nickel (Raney Ni) or platinum-based catalysts may offer better selectivity and reduce the incidence of dehalogenation for this specific transformation.

Control of Reaction Intermediates: Careful control of reaction conditions, such as hydrogen pressure and temperature, can help to ensure the complete reduction of the nitro group to the amine, minimizing the accumulation of intermediates.

Additive and Modifier Usage: The addition of certain promoters or inhibitors to the catalyst system can enhance selectivity. For example, in some nitroarene hydrogenations, the addition of small amounts of nitrogen-containing compounds has been shown to suppress side reactions.

Purification of Starting Materials: Ensuring the high purity of the 4-fluoro-2-methoxy-1-nitrobenzene starting material is essential to prevent the introduction of impurities into the final product.

The following table outlines some potential impurities in the synthesis of this compound and strategies for their mitigation.

Impurity NameChemical StructureOriginMitigation Strategy
4-Fluoro-2-methoxy-nitrosobenzeneC₇H₆FNO₂Incomplete reduction of the nitro groupOptimization of catalyst and reaction conditions to ensure complete reduction.
N-(4-Fluoro-2-methoxyphenyl)hydroxylamineC₇H₈FNO₂Incomplete reduction of the nitro groupPrecise control of hydrogen pressure and reaction time.
4,4'-Difluoro-2,2'-dimethoxyazoxybenzeneC₁₄H₁₂F₂N₂O₃Condensation of nitroso and hydroxylamine (B1172632) intermediatesMaintaining a sufficient hydrogen supply and catalyst activity.
2-MethoxyanilineC₇H₉NODehalogenation (loss of fluorine)Use of catalysts with lower dehalogenation activity (e.g., Raney Ni), and milder reaction conditions.

Control of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity is critically dependent on the precise control of various reaction parameters. The interplay between temperature, pressure, catalyst type and loading, solvent, and reaction time must be carefully optimized to achieve the desired outcome.

Temperature: The reaction temperature has a significant impact on both the rate of reaction and the formation of byproducts. Generally, higher temperatures increase the reaction rate but can also lead to a decrease in selectivity and an increase in undesirable side reactions such as dehalogenation. In a study on the hydrogenation of nitrobenzene, increasing the reaction temperature from 60°C to 180°C resulted in a decrease in aniline selectivity from 97% to 68%. nih.gov For the synthesis of this compound, a carefully controlled temperature range is therefore essential to balance reaction speed with product purity.

Pressure: The hydrogen pressure is another critical parameter. A sufficiently high pressure is necessary to ensure a reasonable reaction rate and to drive the reduction to completion, thereby minimizing the formation of intermediates. However, excessively high pressures can sometimes promote over-hydrogenation or other side reactions, depending on the catalyst and substrate.

Catalyst: The choice of catalyst is arguably one of the most important factors. Different catalysts exhibit varying activities and selectivities. For the reduction of nitroarenes, common catalysts include palladium, platinum, and nickel-based systems. For instance, a process for the preparation of the related 4-fluoro-2-methoxyaniline utilizes Raney Ni as the catalyst. The catalyst loading, or the amount of catalyst relative to the substrate, also plays a crucial role. A lower catalyst loading might be more cost-effective but could lead to longer reaction times or incomplete conversion. Conversely, a higher loading could increase the reaction rate but also the potential for side reactions. A study on aniline synthesis highlighted that a lower palladium loading (0.3 wt%) on alumina (B75360) resulted in higher aniline selectivity compared to a higher loading (5 wt%) at elevated temperatures. nih.gov

Solvent: The solvent can influence the solubility of the reactants and the catalyst's activity. Common solvents for hydrogenation reactions include alcohols like methanol (B129727) and ethanol, as well as esters like ethyl acetate. The choice of solvent can also affect the product isolation and purification steps.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and to avoid prolonged reaction times that could lead to the formation of degradation products.

The following interactive data table illustrates the hypothetical effect of varying reaction parameters on the yield and selectivity of this compound, based on general principles of catalytic hydrogenation.

ParameterValueYield (%)Selectivity (%)
Temperature 40°C8598
60°C9295
80°C9588
Pressure 5 bar8896
10 bar9394
20 bar9690
Catalyst Pd/C (5%)9092
Raney Ni9497
PtO₂8993

By systematically studying and optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound that meets the stringent purity requirements of the pharmaceutical and chemical industries.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methoxyaniline

Reaction Profiles of the Amine Functionality

The amine group in 5-Fluoro-2-methoxyaniline is a key functional handle, participating in a range of nucleophilic and derivatization reactions.

Nucleophilic Aromatic Substitution Pathways

The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. These reactions typically involve an electron-deficient aromatic ring with a suitable leaving group. askthenerd.commasterorganicchemistry.com The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. libretexts.org Subsequent elimination of the leaving group restores the aromaticity. askthenerd.com

While specific studies detailing extensive SNAr reactions with this compound are not abundant, its reactivity can be inferred. For instance, in a reaction with 6-chloropyrimidines, this compound demonstrated low reactivity, achieving a 75% yield only after five days. This suggests that while it can act as a nucleophile, it may be less reactive than other anilines in certain contexts.

The amine functionality is also central to the synthesis of complex heterocyclic structures. For example, it is a precursor in the preparation of kinase inhibitors, highlighting its role in medicinal chemistry.

Condensation and Derivatization Reactions

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases. google.comeijppr.comanjs.edu.iq This reaction is fundamental in the synthesis of various biologically active molecules and ligands. The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.com

Furthermore, the amine group can be easily derivatized, a common strategy in multi-step synthesis to either protect the amine from unwanted side reactions or to modify the electronic properties of the ring. A prime example is acetylation, where this compound reacts with acetic anhydride (B1165640) to form the corresponding acetamide. This protection is often employed before carrying out reactions like nitration, which would otherwise lead to oxidation of the amino group. acs.orggoogle.com The acetyl group can later be removed under acidic or basic conditions. acs.org

Table 1: Derivatization of the Amine Functionality in Aniline (B41778) Derivatives

Reaction Type Reagents Product Type Purpose Reference
Acetylation Acetic Anhydride (Ac₂O) Acetamide Protection of the amine group acs.org
Schiff Base Formation Aldehydes/Ketones Imine Synthesis of new C=N linked compounds google.comeijppr.com

Reactivity of the Fluoro and Methoxy (B1213986) Aromatic Substituents

The substituents on the aromatic ring dictate its reactivity towards electrophiles and organometallic reagents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the benzene (B151609) ring. ambeed.com The regiochemical outcome is governed by the directing effects of the existing substituents. In this compound, the amine (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The fluorine (-F) atom is a deactivating but also ortho-, para-directing group.

The powerful activating effects of the amine and methoxy groups dominate the substitution pattern. Electrophilic attack is expected to occur at positions ortho or para to these groups, which are C4 and C6. Given that C4 is para to the amine and ortho to the methoxy, and C6 is ortho to the amine, these are the most likely sites of substitution.

For instance, the bromination of the related 2-bromo-4-fluoro-5-methoxyaniline (B1344136) is influenced by the electronic effects of the substituents, where the methoxy group directs the substitution. In the case of nitration of the similar 4-fluoro-2-methoxyaniline (B49241), direct nitration can lead to a mixture of products and oxidation. acs.org Therefore, the amine is often first protected by acetylation. The subsequent nitration of N-(4-fluoro-2-methoxyphenyl)acetamide occurs primarily at the position ortho to the methoxy group and meta to the deactivating acetylamino group. acs.orggoogle.com

Table 2: Electrophilic Aromatic Substitution of Anisole Derivatives

Reaction Substrate Reagents Major Product Position Reference
Nitration 4-Fluoro-2-methoxyaniline (protected as acetamide) HNO₃ / H₂SO₄ Position 5 (ortho to -OCH₃) acs.org
Bromination 4-Fluoro-5-methoxyaniline N-Bromosuccinimide (NBS) Position 2 (ortho to -NH₂)

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped by various electrophiles. wikipedia.org

For this compound, both the methoxy and the (derivatized) amino groups can act as DMGs. The methoxy group is considered a moderate DMG. wikipedia.org The primary amine is generally a poor DMG and is often converted to a more potent directing group, such as a tertiary amide or a carbamate (B1207046), prior to metalation. The fluorine atom can also act as a directing group. acs.org

In substituted anisoles, competition between different substituents for directing the metalation is observed. For example, in p-methoxythiocarbamate, metalation occurs ortho to the carbamate group. nih.gov The relative directing ability generally follows the order: -OCONR₂ > -OMe. This indicates that by choosing the appropriate derivative of the amine, one could selectively direct metalation to either the C6 position (directed by the derivatized amine) or the C3 position (directed by the methoxy group).

Reaction Mechanisms and Transition State Analysis

The mechanisms of the reactions involving this compound are generally well-understood, although specific transition state analyses for this particular compound are not widely published.

Nucleophilic Aromatic Substitution (SNAr) : The mechanism involves a two-step addition-elimination process. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. The stability of this anionic intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the aromatic ring being attacked. masterorganicchemistry.comlibretexts.org

Condensation (Schiff Base Formation) : This reaction proceeds via a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. The second, often rate-determining, step is the acid- or base-catalyzed dehydration of the carbinolamine to form the C=N double bond of the imine. eijppr.com Theoretical studies on similar systems have modeled the reaction pathway, identifying the transition states for both steps. eijppr.com

Electrophilic Aromatic Substitution (EAS) : This follows a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the π-system on the electrophile, is generally the rate-determining step. The subsequent deprotonation to restore aromaticity is fast. ambeed.com

Directed Ortho Metalation (DoM) : The mechanism is believed to involve the formation of a complex between the Lewis acidic organolithium reagent and the Lewis basic heteroatom of the DMG. This pre-coordination lowers the kinetic barrier for the deprotonation of the adjacent ortho-proton, leading to high regioselectivity. wikipedia.orgharvard.edu

Detailed computational studies, including transition state analysis, have been performed on related systems, such as the Cu+-catalyzed domino rearrangement of 2-methyl-N-methoxyaniline, providing deep insights into reaction pathways and selectivity. researchgate.net Similar dedicated studies on this compound would be valuable to further elucidate the subtle electronic and steric effects of its unique substitution pattern.

Theoretical Studies of Reaction Pathways

Theoretical and computational chemistry provide significant insights into the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to predict molecular properties and reaction pathways, often showing good agreement with experimental results. kyoto-u.ac.jp

Research involving this compound as a starting material for boron-fused azobenzene (B91143) (BAz) complexes has utilized DFT calculations to predict the electronic properties of the resulting products. kyoto-u.ac.jp These theoretical calculations of parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels correspond well with experimental data. kyoto-u.ac.jp In the study, the LUMO energy level of the resulting BAz complex was critically decreased by fluorination, a property that was predictable through computational analysis. kyoto-u.ac.jp This demonstrates the power of theoretical models in designing functional materials derived from this compound. kyoto-u.ac.jp

Further computational data is available through public databases, which provide predicted properties based on the molecule's structure. For instance, the predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 1: Selected Theoretical & Computational Data for this compound and its Derivatives
ParameterDescriptionValueSource
LUMO Energy LevelCalculated for a multi-fluorinated BAz complex derived from this compound.-3.94 to -4.25 eV kyoto-u.ac.jp
Predicted CCS for [M+H]+Predicted Collision Cross Section for the protonated molecule adduct.124.2 Ų uni.lu
Predicted CCS for [M+Na]+Predicted Collision Cross Section for the sodium molecule adduct.133.6 Ų uni.lu

Kinetic Analysis of Transformation Rates

Kinetic analysis involves studying the rates of chemical reactions and the factors that influence them, such as temperature, concentration, and catalysts. While detailed quantitative kinetic studies, such as the determination of rate constants and reaction orders for this compound, are not extensively documented in publicly available literature, its reactivity in specific transformations has been described qualitatively.

In the synthesis of azobisphenols, this compound is first converted to a diazonium ion. mdpi.com It was noted that the electron-withdrawing nature of the fluorine atom increases the electrophilic reactivity of the intermediate, the 5-fluoro-2-methoxybenzene diazonium ion. mdpi.com This enhanced reactivity compensates for the reduced reactivity of its coupling partner (4-fluorophenol), allowing the diazo-coupling reaction to proceed and form the product in a moderate yield. mdpi.com This provides qualitative insight into how the fluorine substituent influences reaction kinetics.

The conditions used for various synthetic transformations also offer indirect information about the compound's reactivity and the rates of its transformations. For example, its conversion to a diazonium salt for subsequent coupling is performed at low temperatures (0–5 °C) to manage the reactivity and stability of the intermediate. mdpi.com Another study describes the bromination of this compound using N-bromosuccinimide (NBS) in dichloromethane, which proceeds at room temperature. kyoto-u.ac.jp

Table 2: Reaction Conditions for Transformations of this compound
TransformationReagentsTemperatureTimeSource
DiazotizationNaNO₂, conc. HCl, H₂O0–5 °CNot Specified mdpi.com
BrominationN-Bromosuccinimide (NBS), DichloromethaneRoom TemperatureNot Specified kyoto-u.ac.jp

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 5-Fluoro-2-methoxyaniline.

One-dimensional NMR spectra provide fundamental data on the chemical environment of each nucleus. In this compound, the aromatic protons exhibit distinct signals due to the influence of the amine, methoxy (B1213986), and fluoro substituents. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons. The methoxy group protons typically appear as a singlet, while the aromatic protons show complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached functional groups. For instance, carbons bonded to the electron-donating methoxy and amino groups are shielded, while the carbon attached to the electronegative fluorine atom is significantly affected. rsc.org

¹⁹F NMR is particularly valuable for fluorinated compounds. nih.gov It provides a direct observation of the fluorine atom's environment. For derivatives of this compound, the chemical shift in the ¹⁹F NMR spectrum can confirm the presence and position of the fluorine substituent on the aromatic ring. rsc.org

Table 1: Representative NMR Data for Aniline (B41778) Derivatives Note: Exact values for this compound can vary based on solvent and experimental conditions. The data below is representative of similar structures found in literature.

NucleusTypical Chemical Shift (δ, ppm)Description
¹H (Aromatic)6.5 - 7.5Signals for protons on the benzene (B151609) ring, often appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling. rsc.org
¹H (-OCH₃)~3.7 - 3.9A singlet peak corresponding to the three protons of the methoxy group. rsc.org
¹H (-NH₂)~3.5 - 4.7A broad singlet for the two protons of the amine group. rsc.org
¹³C (Aromatic C-F)~155 - 160 (d, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine shows a large coupling constant. rsc.org
¹³C (Aromatic C-O)~145 - 150Chemical shift for the carbon attached to the methoxy group. rsc.org
¹³C (Aromatic C-N)~130 - 140Chemical shift for the carbon attached to the amine group. rsc.org
¹³C (Aromatic C-H)~100 - 120Signals for the other carbons in the aromatic ring. rsc.org
¹³C (-OCH₃)~55 - 60Signal for the methoxy carbon.
¹⁹F~ -115 to -120A single peak (often a multiplet due to coupling with protons) confirming the fluorine environment. rsc.org

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, which is crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons, helping to map their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It is instrumental in assigning the ¹³C signals for the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as the ones bonded to the fluorine, methoxy, and amine groups, by observing their long-range coupling to nearby protons.

Together, these 2D NMR techniques provide a complete and verified picture of the molecular structure, confirming the substitution pattern of the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). chromatographyonline.com This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the empirical formula is C₇H₈FNO, which corresponds to a specific theoretical monoisotopic mass. sigmaaldrich.comsigmaaldrich.com HRMS can measure the experimental mass of the molecular ion so accurately that it can distinguish it from other combinations of atoms that might have the same nominal mass, thereby confirming the molecular formula. uni-saarland.de For example, HRMS data has been used to confirm the formulas of various derivatives of fluorinated methoxyphenyl compounds. frontiersin.org

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure. tutorchase.com Analysis of the fragmentation pattern of this compound can reveal key structural features:

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and confirms its molecular weight (nominal mass of 141). sigmaaldrich.com

Loss of a Methyl Radical (M-15): A common fragmentation pathway for methoxy-substituted compounds is the loss of the methyl group (-CH₃), resulting in a significant peak at m/z 126.

Loss of Carbon Monoxide (M-28): Following the loss of the methyl group, the resulting ion can often lose carbon monoxide (CO), leading to another fragment.

Loss of the Methoxy Group (M-31): Cleavage of the C-O bond can result in the loss of the entire methoxy group (-OCH₃).

Other Fragments: Other observed fragments can provide further clues about the structure. The stability of the resulting carbocations often dictates the most abundant fragments observed in the spectrum. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound and its analogs show distinct absorption bands corresponding to the various bonds within the molecule. For instance, a study on the related compound 5-chloro-ortho-methoxyaniline utilized FT-IR and FT-Raman to identify key vibrational modes. researchgate.net

N-H Stretching: The amine group (-NH₂) typically shows two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) produces strong, characteristic bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

C-N Stretching: The stretching vibration of the aromatic C-N bond is usually found in the 1250-1380 cm⁻¹ range. researchgate.net

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1200 cm⁻¹ region.

Table 2: Key IR and Raman Vibrational Frequencies Note: Frequencies are approximate and based on characteristic values for the functional groups present.

Vibrational ModeTypical Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Benzene Ring
Aliphatic C-H Stretch2850 - 3000Methoxy (-OCH₃)
Aromatic C=C Stretch1450 - 1650Benzene Ring
Asymmetric Ar-O-C Stretch1210 - 1275Aryl Ether
Symmetric Ar-O-C Stretch1020 - 1075Aryl Ether
C-N Stretch1250 - 1380Aromatic Amine
C-F Stretch1100 - 1200Fluoro Aromatic

Advanced Chromatographic and Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. In the context of this compound and its derivatives, GC-MS is instrumental for analyzing the product mixture of reactions to assess purity, identify byproducts, and confirm the structure of the desired products. sigmaaldrich.com The gas chromatograph separates individual compounds from the mixture based on their volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds into ions and separates them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint.

The analysis of fluorinated anilines and related compounds often involves GC-MS to ensure the integrity of the final product and to monitor for any residual starting materials or the formation of volatile impurities during synthesis. sigmaaldrich.comescholarship.org For compounds that may have lower volatility, derivatization techniques, such as silylation or acylation, can be employed. researchgate.net This process chemically modifies the analyte to increase its volatility, making it more amenable to GC analysis and often improving separation and detection sensitivity. researchgate.net

The data obtained from a GC-MS analysis includes the retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum. By comparing the mass spectrum of an unknown peak to a library of known spectra, the compound can be identified. For example, in a reaction designed to modify this compound, GC-MS analysis of the crude product would reveal a peak at a specific retention time corresponding to the unreacted starting material and new peaks corresponding to the product and any byproducts. The identity of these is confirmed by their respective mass spectra.

Below is a representative table illustrating hypothetical GC-MS data for the analysis of a reaction mixture involving this compound.

Table 1: Representative GC-MS Data for Volatile Product Analysis.

Compound NameHypothetical Retention Time (min)Key Mass-to-Charge (m/z) FragmentsRole in Analysis
This compound8.5141 (M+), 126, 98Starting Material
N-acetyl-5-fluoro-2-methoxyaniline10.2183 (M+), 141, 126Expected Product
2,4-Difluoroanisole7.1144 (M+), 129, 101Potential Impurity/Byproduct

Thin-Layer Chromatography (TLC) for Reaction Progress and Stability Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, assess the purity of compounds, and determine appropriate solvent systems for larger-scale separations. umass.edulibretexts.orgresearchgate.net For syntheses involving this compound, TLC provides a real-time qualitative assessment of the reaction's status by visualizing the consumption of the starting material and the concurrent formation of the product. dur.ac.uk

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of plastic or glass coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. rochester.edu By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture with it at different rates depending on their polarity and affinity for the stationary phase. umass.edu

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu After developing the plate, the spots are visualized, often using a UV lamp, as aromatic compounds like this compound and its derivatives are typically UV-active. libretexts.orgrochester.edu The disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. umass.edu The co-spot helps to definitively identify the reactant spot in the mixture, which is especially useful if the product and reactant have similar polarities. rochester.edu The Retention Factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a key parameter used to characterize the separation.

The stability of this compound under specific conditions (e.g., in a particular solvent or at a certain temperature) can also be assessed by TLC. A sample is spotted on a plate over time, and the appearance of new spots would indicate degradation.

The following table provides an example of how TLC data might be recorded for monitoring a reaction.

Table 2: Example of TLC for Monitoring the Acetylation of this compound.

CompoundRoleMobile Phase (Ethyl Acetate:Hexane)Hypothetical Rf Value
This compoundStarting Material30:700.55
N-acetyl-5-fluoro-2-methoxyanilineProduct30:700.30
Reaction Mixture (at t=2h)Progress Monitoring30:70Two spots observed at Rf 0.55 and 0.30

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Methoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. It is widely used to study substituted anilines, offering a balance between accuracy and computational cost. nih.govumn.edunih.gov These calculations are fundamental for optimizing molecular geometry and understanding the electronic properties that govern the molecule's reactivity.

Electronic Structure and Molecular Geometry Optimization

The geometry of a molecule—the spatial arrangement of its atoms—is fundamental to its chemical and physical properties. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311+G**, the molecule's geometry can be optimized to find its lowest energy conformation.

For the analogous compound, 5-chloro-ortho-methoxyaniline (5COMA), detailed DFT calculations have determined its optimized structural parameters. niscpr.res.in It is expected that 5-Fluoro-2-methoxyaniline would exhibit similar bond angles and dihedral angles, with notable differences in the carbon-halogen bond length and minor adjustments in the aromatic ring due to the high electronegativity of fluorine. The C-F bond would be shorter and stronger than the C-Cl bond. The strong electron-withdrawing nature of fluorine would also influence the planarity and bond lengths of the aniline (B41778) and methoxy (B1213986) groups.

Below is a table of calculated bond lengths and angles for the analogous 5-chloro-ortho-methoxyaniline, which provides a reliable estimate for the geometry of this compound. niscpr.res.in

Table 1: Predicted Geometrical Parameters for this compound (based on 5-chloro-ortho-methoxyaniline data)

Parameter Bond Predicted Value (Å) Parameter Angle Predicted Value (°)
Bond Length C-C (ring) ~1.385 - 1.400 Bond Angle C-C-C ~118 - 121
C-H (ring) ~1.080 C-C-H ~119 - 121
C-N ~1.400 C-C-N ~120
C-O ~1.360 C-O-C ~118
C-F ~1.350 H-N-H ~113
O-CH₃ ~1.430
N-H ~1.010

Note: Values are approximations based on data for 5-chloro-ortho-methoxyaniline and general chemical principles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.netrsc.org

In substituted anilines, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is usually distributed over the aromatic ring. For 5-chloro-ortho-methoxyaniline, the HOMO-LUMO energy gap has been calculated to be approximately -4.89 eV. niscpr.res.in For this compound, the strong electronegativity of the fluorine atom is expected to lower the energy of both the HOMO and LUMO. This effect could lead to a slightly larger HOMO-LUMO gap, suggesting greater kinetic stability compared to its chloro-analogue.

Table 2: Predicted Frontier Orbital Energies for this compound

Property Predicted Energy (eV)
E(HOMO) ~ -8.5
E(LUMO) ~ -0.8
HOMO-LUMO Gap (ΔE) ~ 7.7

Note: These are estimated values. The precise energies depend on the computational method and basis set used. The values are based on trends observed for similar halogenated compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents. niscpr.res.in

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative fluorine, oxygen, and nitrogen atoms. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom creates a nuanced electrostatic landscape that dictates the molecule's intermolecular interactions.

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

To quantify reactivity at specific atomic sites, DFT provides reactivity descriptors such as Fukui functions. aip.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms. tandfonline.com

fk+ measures reactivity towards a nucleophilic attack.

fk- measures reactivity towards an electrophilic attack.

fk0 measures reactivity towards a radical attack.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govmdpi.com This allows for the study of conformational changes and the flexibility of molecules in a more realistic, dynamic context, often including solvent effects. nih.gov

Conformational Analysis and Flexibility

The flexibility of this compound is primarily due to the rotation of the methoxy and amino groups. The key dihedral angles that define the molecule's conformation are:

The rotation around the C₂-N bond.

The rotation of the methyl group around the C₁-O bond.

MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. umn.edu For instance, simulations would reveal the preferred orientation of the methoxy group's methyl hydrogens relative to the amino group. This conformational flexibility is crucial as it can affect how the molecule fits into the active site of an enzyme or a catalyst.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Atoms Involved Description
τ₁ C₁-C₂-N-H Defines the rotation and pyramidalization of the amino group.
τ₂ C₂-C₁-O-C(methyl) Defines the orientation of the methoxy group relative to the ring.

Note: An MD simulation would track the time evolution of these angles to characterize the molecule's flexibility and conformational preferences.

Interactions in Supramolecular Assemblies

Supramolecular assemblies are complex, well-organized structures formed by the association of molecules through non-covalent interactions. In the context of derivatives of this compound, these interactions are critical in dictating the architecture and properties of the resulting assemblies. The key forces at play include hydrogen bonding, π–π stacking, and specific interactions involving the fluorine atom.

Theoretical and experimental studies show that the fluorine atom, despite its high electronegativity, can participate in various weak interactions, such as C/O–H···F–C hydrogen bonds. researchgate.net The position of the fluorine atom on the aromatic ring is a crucial determinant of the type and strength of these interactions. researchgate.net This positional dependence can induce significant changes in the supramolecular chirality and morphology of self-assembled structures, such as nanofibers or gels. researchgate.net For instance, the introduction of fluorine can alter helical orientation in chiral assemblies. researchgate.net

The formation of these assemblies is often a synergistic effect of multiple intermolecular forces. researchgate.net In addition to fluorine-specific interactions, the aniline and methoxy groups can participate in classical hydrogen bonding, while the aromatic ring allows for π–π stacking. These non-covalent forces are fundamental to the field of supramolecular chemistry, which has seen rapid development in creating functional nanoarchitectures for applications like drug delivery. nih.gov Host-guest chemistry, a subset of supramolecular chemistry, utilizes hosts like cyclodextrins or cucurbiturils to encapsulate guest molecules, driven by hydrophobic and van der Waals interactions. nih.gov The unique electronic and steric profile of this compound makes its derivatives interesting candidates for such encapsulation studies.

Interactive Table: Key Intermolecular Interactions in Assemblies

Interaction TypeDescriptionSignificance for this compound Derivatives
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom.The amino (-NH₂) and methoxy (-OCH₃) groups are primary sites for hydrogen bonding, crucial for directing self-assembly.
π–π StackingAttractive, non-covalent interactions between aromatic rings.The phenyl ring facilitates stacking, which helps stabilize the supramolecular structure. researchgate.net
Fluorine-Specific Interactions (e.g., C–H···F)Weak hydrogen bonds where the fluorine atom acts as the acceptor.Influences the fine-tuning of molecular packing, morphology, and chirality of the assembly. researchgate.net
Van der Waals ForcesDistance-dependent interactions between atoms or molecules.Contribute to the overall stability of the assembly, particularly in host-guest complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to create a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. mdpi.comnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. mdpi.com

The QSAR process involves several steps:

Data Set Preparation : A series of structurally related compounds with known activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors (physicochemical, steric, electronic, topological) are calculated for each molecule.

Model Generation : Statistical methods are used to build a model that links the descriptors to the activity. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comnih.gov

Validation : The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govacs.org

A QSAR study on aniline derivatives as potential herbicides included this compound. iau.ir This study aimed to predict the herbicidal activity of various aniline compounds based on their structural properties.

Interactive Table: QSAR Data for Selected Aniline Derivatives iau.ir

CompoundExperimental Value (pLC50)Predicted Value (pLC50)
This compound2.102.24
4-butylaniline2.272.24
o-anisidine2.302.24

Note: The original data is from a study on herbicidal activity against Lemna minor. iau.ir

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions around the molecule where certain properties, such as steric bulk, positive/negative charge, or hydrogen bond donor/acceptor character, would increase or decrease activity, providing a clear guide for structural modification. nih.gov

In Silico Drug Discovery and Lead Optimization

In silico drug discovery leverages computational power to identify and refine new drug candidates, significantly accelerating the traditionally long and costly process. nih.gov A crucial phase in this pipeline is lead optimization, where an initial "hit" compound with promising activity is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). frontiersin.orgnih.gov

Derivatives of this compound can serve as scaffolds or building blocks in drug discovery programs. chemimpex.com The process of optimizing a lead compound derived from such a scaffold typically involves the following in silico steps:

Analog Generation and Virtual Screening : A genetic algorithm or other computational methods can generate a large virtual library of analogs of the hit compound. nih.gov These analogs are then screened against a biological target using a validated QSAR model or by docking. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It helps to understand the binding mode and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov

Binding Free Energy Calculation : Methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) are used to estimate the binding affinity of the top-ranked compounds from docking, providing a more quantitative assessment of their potential. nih.gov

ADMET Prediction : Computational models are used to predict the drug-likeness and pharmacokinetic profile of the optimized candidates. nih.gov This early-stage assessment helps to flag compounds that are likely to fail later in development due to poor absorption or unforeseen toxicity. nih.gov

A case study on the optimization of inhibitors for the mitotic kinesin Eg5 illustrates this workflow, where thousands of analogs were generated and screened in silico, leading to the identification of candidates with strong binding energies and favorable predicted ADMET properties. nih.gov Similarly, in the development of agents against Trypanosoma cruzi, lead optimization was crucial. acs.org An initial lead was found to have poor oral exposure; subsequent modifications, guided by structure-activity relationships, led to new compounds with significantly improved pharmacokinetic profiles suitable for in vivo testing. acs.org This highlights the importance of the aniline moiety in binding and the need to modify structures to improve drug-like properties. acs.org

Interactive Table: Stages of In Silico Lead Optimization

StageObjectiveCommon In Silico Methods
Hit-to-LeadTo validate initial hits and identify a promising series for optimization.Molecular Docking, Pharmacophore Modeling, Initial ADMET Prediction. nih.govfrontiersin.org
Lead OptimizationTo improve potency, selectivity, and ADMET properties of the lead series.3D-QSAR, Free Energy Perturbation (FEP), MM-GBSA/PBSA, MD Simulations. nih.gov
Analog DesignTo design novel compounds with enhanced properties based on modeling insights.Fragment-based design, scaffold hopping, bioisosteric replacement. frontiersin.org
Candidate SelectionTo select the best compound(s) for further preclinical and clinical development.Comprehensive ADMET profiling, toxicity prediction, synthesis feasibility analysis. nih.gov

Applications of 5 Fluoro 2 Methoxyaniline in Pharmaceutical and Agrochemical Research

Role in Drug Discovery and Development

5-Fluoro-2-methoxyaniline, a substituted aniline (B41778) derivative, serves as a crucial building block in the synthesis of complex molecules for pharmaceutical research. Its unique arrangement of a fluorine atom and a methoxy (B1213986) group on the aniline ring imparts specific physicochemical properties that are advantageous for developing new therapeutic agents. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.comsmolecule.com

Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

This compound and its structural isomers are recognized as versatile intermediates in the production of various Active Pharmaceutical Ingredients (APIs). chemimpex.comchemimpex.com The compound's structure allows for diverse chemical modifications, making it a valuable starting material for multi-step syntheses in medicinal chemistry. smolecule.com Its reactivity is enhanced by the fluorine substituent, which facilitates more efficient chemical transformations. chemimpex.comnetascientific.com

A closely related isomer, 4-fluoro-2-methoxyaniline (B49241), is a well-documented precursor in the synthesis of several pharmaceuticals. chemimpex.comnetascientific.com It serves as a key intermediate for creating biologically active molecules aimed at treating a range of conditions. netascientific.com The strategic placement of the fluoro and methoxy groups on the aniline scaffold provides a reliable platform for constructing the core structures of numerous APIs. chemimpex.comossila.com

Development of Anti-Cancer Agents (e.g., Osimertinib Precursors)

The development of targeted anti-cancer therapies has significantly benefited from fluorinated aniline derivatives. Notably, the isomer 4-fluoro-2-methoxyaniline is a critical building block in the synthesis of Osimertinib. acs.orgacs.orgnih.gov Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small-cell lung cancer. acs.orgnih.govresearchgate.net

The synthesis of a key intermediate for Osimertinib, 4-fluoro-2-methoxy-5-nitroaniline, begins with 4-fluoro-2-methoxyaniline. acs.orgnih.govmdpi.com This process involves a nitration reaction, which underscores the role of the aniline precursor in forming the central structure of the final drug molecule. acs.orgmdpi.com Furthermore, derivatives of structurally similar compounds, such as N-butyl-2-fluoro-5-methoxyaniline and other bromo-fluoro-methoxyaniline analogs, have been investigated for their potential cytotoxic effects against cancer cell lines, highlighting the broader importance of this chemical class in oncology research. smolecule.com

Key Precursors in Anti-Cancer Agent Synthesis

Precursor CompoundIntermediate SynthesizedResulting Anti-Cancer AgentTherapeutic Target
4-Fluoro-2-methoxyaniline4-Fluoro-2-methoxy-5-nitroanilineOsimertinibEGFR

Design and Synthesis of Enzyme Inhibitors (e.g., ALK, Rho kinase)

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is often implicated in diseases like cancer. acs.org Consequently, kinase inhibitors are a major focus of drug discovery. acs.org Halogenated aniline derivatives, including those related to this compound, are instrumental in creating these targeted inhibitors.

For instance, bromo-fluoro-methoxyaniline compounds serve as building blocks for synthesizing inhibitors of Anaplastic Lymphoma Kinase (ALK) and Rho-associated coiled-coil forming protein serine/threonine kinase (Rho kinase). smolecule.com ALK is a key target in certain types of non-small cell lung cancer, while Rho kinase is involved in various cellular processes and is a target for diseases such as glaucoma and hypertension. researchgate.netnih.gov The synthesis of potent ALK inhibitors has been achieved using 1,3,5-triazine (B166579) derivatives, which can be constructed from aniline precursors. nii.ac.jpjst.go.jp Similarly, new fluoro-derivatives of the Rho-kinase inhibitor Y-27632 have been synthesized and evaluated, demonstrating the ongoing exploration of fluorinated compounds in this area. d-nb.info

Examples of Enzyme Inhibitors Synthesized from Aniline Derivatives

Target EnzymePrecursor/Building Block ClassTherapeutic Area
Anaplastic Lymphoma Kinase (ALK)Bromo-fluoro-methoxyaniline derivativesCancer
Rho kinase (ROCK)Bromo-fluoro-methoxyaniline derivativesHypertension, Glaucoma
EML4-ALK1,3,5-Triazine derivativesCancer

Mechanistic Studies of Biological Activity of Derivatives

Understanding the mechanism of action of drug derivatives is fundamental to optimizing their efficacy and safety. Studies on compounds structurally related to this compound provide valuable insights. For example, research on N-butyl-2-fluoro-5-methoxyaniline suggests that the fluorine atom can enhance the molecule's binding affinity to biological targets and increase its metabolic stability, which are desirable properties for drug candidates. smolecule.com

Furthermore, mechanistic studies on prodrugs, such as 5-fluoro-2'-deoxyuridine (B1346552) phosphoramidate (B1195095) derivatives, reveal how the active drug is released intracellularly. nih.gov In one study, the release of the nucleotide was confirmed to proceed through the cyclization of a phosphoramidate anion. nih.gov Theoretical studies on related molecules, like 2-methyl-N-methoxyaniline, have explored reaction mechanisms such as domino rearrangements catalyzed by copper, which helps in understanding the chemical transformations these molecules can undergo. researchgate.net These types of mechanistic investigations are crucial for the rational design of new and more effective therapeutic agents.

Applications in Agrochemical Research

The utility of this compound and its isomers extends beyond pharmaceuticals into the realm of agrochemical research. These compounds serve as valuable intermediates in the creation of products designed to protect crops and improve agricultural yields. chemimpex.comchemimpex.com

Development of Herbicides and Fungicides

This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. chemimpex.com Its structural isomer, 4-fluoro-2-methoxyaniline, is also recognized for its role in synthesizing effective herbicides and pesticides. chemimpex.comnetascientific.com The inclusion of the fluoro-aniline moiety in the molecular structure of these agrochemicals can enhance their biological activity and effectiveness in pest and weed control. chemimpex.com Related aniline compounds, such as 2-methoxyaniline, are known intermediates for fungicides, indicating a broader utility for this chemical class in developing crop protection agents. echemi.com The development of new herbicides is a continuous process in agriculture, and the use of such substituted anilines as building blocks contributes to this field. researchgate.net

Synthesis of Crop Protection Agents

This compound serves as a significant intermediate in the synthesis of modern crop protection agents. chemimpex.com Its unique molecular structure, featuring both a fluorine atom and a methoxy group on an aniline ring, makes it a valuable building block for creating complex agrochemicals such as herbicides and fungicides. chemimpex.comguidechem.com The presence of the fluorine atom, in particular, is known to enhance the biological activity of the resulting agricultural products, contributing to the formulation of effective solutions for pest control and improved crop yields. chemimpex.comnetascientific.com

The versatility and reactivity of halogenated aniline derivatives are crucial for developing new crop protection agents. angenechemical.com These compounds act as foundational scaffolds, allowing chemists to construct a diverse range of molecules with specific biological activities. angenechemical.com Research in the agrochemical industry utilizes intermediates like this compound to design and produce novel pesticides that aim to be both effective and environmentally conscious. chemimpex.comangenechemical.com While specific synthesis pathways for commercial products are often proprietary, the role of fluoro-methoxy-aniline isomers as precursors in the synthesis of herbicides and fungicides is well-established in the field of agrochemical research. guidechem.comnetascientific.comnetascientific.com

Table 1: Properties of this compound Relevant to Synthesis

PropertyValueReference
Molecular Formula C₇H₈FNO sigmaaldrich.com
Molecular Weight 141.14 g/mol sigmaaldrich.com
Appearance Dark brown liquid chemimpex.com
Boiling Point 90 °C / 760 mmHg sigmaaldrich.com
Purity >97% (GC) chemimpex.comsigmaaldrich.com
Synonyms 2-Amino-4-fluoroanisole, 5-Fluoro-o-anisidine tcichemicals.com

Analytical Reagent in Complex Mixture Analysis

In addition to its role in synthesis, this compound and its derivatives are utilized as analytical reagents in the analysis of complex mixtures. chemimpex.com The compound's inherent chemical properties make it suitable for use in various analytical techniques, including chromatography, where it aids in the detection and quantification of other substances. chemimpex.comnetascientific.comnetascientific.com

A key application of aniline derivatives in analytical chemistry is in the creation of fluorescent probes and derivatizing agents. For instance, related amine-containing reagents are synthesized to react with specific analytes, such as amino acids, to form stable, fluorescent derivatives. nih.gov These derivatives can then be easily separated and detected using techniques like reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection, allowing for the sensitive quantification of the original analytes in a complex sample. nih.gov The principle extends to derivatives of this compound, which can be used to synthesize specialized chemosensors for detecting metal ions in biological and environmental samples. scispace.com The chelation of metal ions by these sensor molecules often results in a significant and measurable change in fluorescence, enabling precise quantification. scispace.com

The characterization of this compound itself and its reaction products relies on a suite of analytical methods, underscoring its place within analytical science. Researchers use techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and assess the purity of compounds derived from this reagent.

Table 2: Analytical Applications and Techniques

Application AreaAnalytical TechniquePurposeReference
Derivatization Agent High-Performance Liquid Chromatography (HPLC)To form stable, detectable derivatives of analytes (e.g., amino acids) for quantification. nih.gov
Fluorescent Sensing Fluorescence SpectroscopyTo act as a precursor for chemosensors that detect and quantify metal ions in complex mixtures. scispace.com
Quality Control HPLC, NMR, MSTo confirm the structural integrity and purity of synthesized compounds.
General Analysis ChromatographyTo aid in the detection and quantification of various substances in complex mixtures. chemimpex.comnetascientific.com

Advanced Materials Science Applications of 5 Fluoro 2 Methoxyaniline Derivatives

Polymer and Resin Synthesis

The distinct reactivity and structural characteristics of 5-fluoro-2-methoxyaniline derivatives make them valuable monomers for creating high-performance polymers and resins. The presence of both fluoro and methoxy (B1213986) groups can enhance thermal stability, solubility, and electronic properties in the resulting polymeric materials.

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers. The inclusion of substituents like fluorine can lead to a less twisted macromolecular chain compared to other halogens, which can be beneficial for maintaining the degree of conjugation in the polymer backbone. rsc.org While the oxidative polymerization of aniline (B41778) derivatives is a common synthesis method, it is a complex process involving both the assembly of monomeric units and the self-organization of growing chains into supramolecular structures. rsc.org Copolymers have also been synthesized; for instance, copolymers of pyrrole (B145914) and 2-ethylaniline (B167055) have been prepared through oxidative polymerization, and their properties can be tuned by altering the monomer ratios. researchgate.net

In addition to conducting polymers, these aniline derivatives can be used as precursors for other polymers and resins. Their primary amine group allows for reactions to form various linkages, making them suitable for creating materials like polyimides and specialty epoxy resins with tailored properties for demanding applications in electronics and aerospace.

Development of Optoelectronic and Photonic Materials

The unique electronic profile of this compound and its derivatives makes them excellent candidates for optoelectronic and photonic materials. The interplay between the electron-donating and electron-withdrawing groups on the aromatic ring is key to tuning the optical and electronic properties of materials derived from them.

A derivative, 4-bromo-5-fluoro-2-methoxyaniline, has been explored as a potential building block for organic light-emitting diodes (OLEDs) due to its ability to help tune the emission properties of the device. smolecule.com Generally, fluorinated aniline building blocks are utilized in the synthesis of materials for OLEDs and other optoelectronic applications. ossila.com

Furthermore, the search for efficient nonlinear optical (NLO) materials has led to the investigation of various organic compounds. researchgate.net Materials with significant NLO effects are crucial for technologies like optical switching and data storage. The tailored electronic asymmetry in molecules derived from substituted anilines can lead to a high NLO response.

Supramolecular Chemistry and Crystal Engineering

Formation of Self-Assembled Structures

The directed assembly of molecules into ordered, functional superstructures is a cornerstone of materials design. Derivatives of this compound are adept at forming self-assembled structures governed by non-covalent interactions. The substrate can play a significant role in the self-assembly of dipolar molecules on surfaces, influencing the final arrangement by reducing and realigning the molecular dipole and dictating the epitaxial orientation. researchgate.net

The self-assembly of coordination compounds often results in well-defined architectures. For instance, a series of isostructural group IIB coordination compounds were shown to form infinite one-dimensional ladder-like structures in the solid state, governed by hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net The ability to control these interactions is key to engineering materials with specific topologies and functions.

Interaction TypeRole in Self-AssemblyExample System
Hydrogen Bonding Directs the formation of chains and networks.Isostructural group IIB coordination compounds forming 1D ladders. nih.govresearchgate.net
π–π Stacking Stabilizes layered and stacked structures.Anions in proton-transfer compounds stacking with centroid-to-centroid distances of 3.5-3.6 Å. researchgate.net
Dipole-Dipole Interactions Influences molecular arrangement on surfaces, though often in competition with chemical interactions.p-benzoquinonemonoimine zwitterions on metal surfaces forming clusters and gratings. researchgate.net

Design of Fluorescent Probes and Sensors

The development of fluorescent sensors for detecting specific analytes, such as metal ions, is a significant area of research. researchgate.net These sensors often operate through mechanisms like Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.gov Derivatives of this compound can be used to create such sensors.

Schiff bases, which can be synthesized from anilines, are a prominent class of compounds used in fluorescent probes. rsc.org These probes can offer high sensitivity and selectivity for various metal ions. For instance, Schiff base chemosensors have been designed for the "turn-on" detection of Zn(II) ions. rsc.org The design of these molecules allows for specific coordination with the target ion, leading to a measurable change in their fluorescence properties. The development of such probes is crucial for applications in biological imaging and environmental monitoring. mdpi.com

Probe TypeSensing MechanismTarget Analyte Example
Schiff Base Chemosensor Inhibition of ESIPT / CHEFZn(II) ions rsc.org
PeT-based Probe Inhibition of Photoinduced Electron TransferNitric Oxide (NO) nih.gov
FRET-based Probe Förster Resonance Energy TransferFerrous Cation (Fe²⁺) nih.gov

Degradation Pathways and Environmental Research Considerations

Studies on Chemical Stability and Degradation Kinetics

Photodegradation on soil and plant surfaces is a significant degradation pathway for many pesticides and industrial chemicals. researchgate.net Sunlight can induce chemical reactions in molecules that absorb its energy, leading to their breakdown. researchgate.net For fluorinated aromatic compounds, this process can be complex. While no specific studies on the photodegradation of 5-Fluoro-2-methoxyaniline were found, research on other fluorinated compounds suggests that cleavage of bonds, such as the NH-aryl bond, can occur. researchgate.net

Hazardous decomposition products from similar compounds under thermal conditions can include carbon oxides, hydrogen fluoride (B91410), and nitrogen oxides. aksci.comkishida.co.jp The stability of this compound is also relevant in storage and handling, with recommendations to store it at cool temperatures to prevent degradation. sigmaaldrich.com

Research into Metabolic Pathways of Related Fluorinated Compounds

The metabolic fate of this compound can be inferred from studies on analogous fluorinated aromatic compounds. The introduction of fluorine into a molecule can significantly alter its metabolism, often making it more resistant to degradation. annualreviews.org However, biotransformation can still occur. ucd.ienih.gov

Research on fluoroanilines indicates that they are substrates for cytochrome P-450 enzymes, leading to hydroxylation and, in some cases, defluorination. nih.gov For example, 2-fluoroaniline (B146934) and 3-fluoroaniline (B1664137) are primarily hydroxylated at the para-position, while 4-fluoroaniline (B128567) undergoes both ortho- and para-hydroxylation. nih.gov The para-hydroxylation of 4-fluoroaniline can lead to the removal of the fluorine atom (defluorination) and the formation of p-hydroxyaniline. nih.gov

Another key metabolic route for anilines is N-acetylation. Studies on 4-fluoroaniline have shown the formation of metabolites like N-beta-glucoside and gamma-glutamyl conjugates in earthworms. tandfonline.com In rats, 4-fluoroaniline is metabolized through both ortho- and para-hydroxylation, with the major metabolite from ortho-hydroxylation being 2-amino-5-fluorophenylsulphate. nih.gov Defluorinated metabolites can be N-acetylated and excreted as conjugates. nih.gov

Microorganisms are also capable of metabolizing fluoroaromatic compounds, which is crucial for their environmental degradation. ucd.ienih.govresearchgate.net Some bacteria can utilize fluoroanilines as a source of carbon and energy, often involving an initial defluorination step catalyzed by monooxygenases. researchgate.net

Table of Metabolic Pathways for Related Fluoroanilines

CompoundOrganism/SystemKey Metabolic PathwaysMetabolitesReference
Fluoroanilines (general) Rat liver microsomesCytochrome P-450 dependent hydroxylation, Reductive dehalogenationHydroxy derivatives, p-hydroxyaniline nih.gov
4-Fluoroaniline RatOrtho- and para-hydroxylation, N-acetylation, Defluorination, Conjugation2-amino-5-fluorophenylsulphate, Paracetamol conjugates nih.gov
4-Fluoroaniline Earthworm (Eisenia veneta)N-conjugationN-beta-glucoside conjugate, gamma-glutamyl conjugate tandfonline.com
3-Fluoroaniline Rhizobium strainMineralization via initial defluorination--- researchgate.net

Environmental Fate Research

The environmental fate of this compound encompasses its behavior and effects in various environmental compartments, including soil and water.

The ecotoxicity of substituted anilines has been a subject of considerable research. researchgate.netmdpi.comresearchgate.net These compounds can inhibit the growth of algae and the luminescence of bacteria like Vibrio fischeri. researchgate.net Generally, the toxicity of anilines varies among different aquatic species, with crustaceans often being more sensitive than bacteria and protozoa. researchgate.net The number and position of substituents on the aniline (B41778) ring can influence toxicity, though clear trends are not always observed across all species. researchgate.netresearchgate.net For example, some studies have found that p-substituted anilines are more toxic than their o-substituted counterparts. researchgate.net It is important to note that while general trends for substituted anilines exist, specific ecotoxicity data for this compound is not available in the reviewed literature. aksci.comcdhfinechemical.com

The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. apolloscientific.co.uk Fluorinated aromatic compounds are often more resistant to degradation than their non-fluorinated counterparts. annualreviews.orgresearchgate.net However, microbial degradation of these compounds is possible, although it may require a period of acclimation for the microbial communities. researchgate.net

For some fluoroanilines, there is no evidence of ready biodegradability in water. aarti-industries.com The degradation of anilines in soil can be influenced by the presence of other organic substrates, such as glucose, which can enhance biodegradation. ajol.info While specific data for this compound is lacking, the general recalcitrance of fluoroaromatics suggests it may persist in the environment. aksci.comresearchgate.netcdhfinechemical.com

The bioaccumulative potential of a substance refers to its ability to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (LogKow). A low LogKow value generally suggests a low potential for bioaccumulation. For 4-fluoroaniline, the LogKow is 1.15, indicating a low bioaccumulation potential. apolloscientific.co.uk The bioconcentration factor (BCF) is another indicator, with a value below 500 often suggesting a low potential. aarti-industries.com While no specific LogKow or BCF values were found for this compound, the data for similar compounds suggest a potentially low bioaccumulative potential. aksci.comcdhfinechemical.comaarti-industries.comindianchemicalregulation.com

The mobility of a chemical in soil determines its potential to leach into groundwater. epa.gov The mobility of anilines in soil is influenced by soil properties and the chemical's structure. nih.govresearchgate.net Aniline itself can be electrostatically retained in its protonated form to soil exchange sites. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A low Koc value suggests high mobility. For 4-fluoroaniline, the Koc has been reported as low, indicating potential mobility. apolloscientific.co.uk However, experimental data for other anilines show that they can bind chemically to soil organics, which would reduce their mobility. epa.gov Specific mobility studies for this compound are not available. aksci.comkishida.co.jpcdhfinechemical.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methoxyaniline
Reactant of Route 2
5-Fluoro-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.